molecular formula C23H17N3O5 B14374462 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate CAS No. 90094-94-3

2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate

Cat. No.: B14374462
CAS No.: 90094-94-3
M. Wt: 415.4 g/mol
InChI Key: GRJMPWBOTCWEHP-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and specific solvents to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinazolinone moieties.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one.

    Nitrobenzoate Esters: Compounds such as methyl 2-nitrobenzoate.

Uniqueness

2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate is unique due to the combination of the quinazolinone core and the nitrobenzoate ester, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

90094-94-3

Molecular Formula

C23H17N3O5

Molecular Weight

415.4 g/mol

IUPAC Name

2-(4-oxo-2-phenylquinazolin-3-yl)ethyl 2-nitrobenzoate

InChI

InChI=1S/C23H17N3O5/c27-22-17-10-4-6-12-19(17)24-21(16-8-2-1-3-9-16)25(22)14-15-31-23(28)18-11-5-7-13-20(18)26(29)30/h1-13H,14-15H2

InChI Key

GRJMPWBOTCWEHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCOC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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